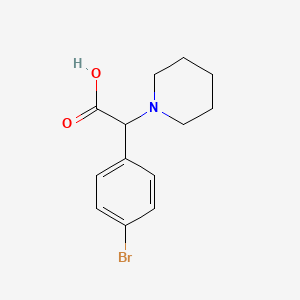

2-(4-Bromophenyl)-2-(piperidin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenyl)-2-(piperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C13H16BrNO2 and its molecular weight is 298.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-Bromophenyl)-2-(piperidin-1-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN1O2. The presence of a bromophenyl group enhances its reactivity and biological profile. The piperidine moiety contributes to its pharmacological properties, making it a subject of interest for various therapeutic applications.

Research indicates that compounds with piperidine structures often interact with various biological targets, including enzymes and receptors. Specifically, this compound may inhibit key pathways involved in cancer proliferation and metabolic processes.

Inhibition of Dihydrofolate Reductase (DHFR)

One significant mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Inhibitors of DHFR can lead to reduced cellular proliferation and induce apoptosis in cancer cells. Studies have shown that related piperidine derivatives exhibit IC50 values ranging from 26.11 µM to 47.30 µM against DHFR, indicating moderate potency .

Biological Activity and Case Studies

Several studies have explored the biological activity of piperidine derivatives, including those similar to this compound.

Anticancer Activity

- In Vitro Studies : A study evaluated the anticancer properties of piperidine derivatives against various cancer cell lines, demonstrating significant growth inhibition. For instance, compounds similar to this compound showed IC50 values ranging from 1.6 to 8.0 µM against leukemia cell lines K562 and CEM .

- Mechanistic Insights : The inhibition of Na+/K(+)-ATPase and Ras oncogene activity has been reported for related compounds, suggesting a multifaceted approach to combating cancer .

Neuroprotective Effects

There is emerging evidence that piperidine derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This potential has been highlighted in studies focusing on their application in neurodegenerative diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Scientific Research Applications

Drug Discovery Applications

Anticancer Activity

Research indicates that 2-(4-Bromophenyl)-2-(piperidin-1-yl)acetic acid exhibits significant anticancer properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. Studies have shown that this compound can enhance the efficacy of established chemotherapeutic agents like cisplatin and tamoxifen, suggesting its potential as an adjunct therapy in cancer treatment.

Antiviral Properties

The compound has also been investigated for its antiviral effects. It has demonstrated inhibitory activity against several viruses, including the influenza virus and herpes simplex virus. This antiviral activity is particularly relevant in the context of emerging viral infections, positioning the compound as a candidate for further development in antiviral therapies.

Analgesic and Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has shown promise as an analgesic and anti-inflammatory agent. Its ability to modulate inflammatory pathways may provide therapeutic benefits in treating conditions such as arthritis and other inflammatory diseases.

Materials Science Applications

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. These derivatives can be tailored for specific therapeutic targets, expanding the compound's utility in drug development.

Biomaterials Development

Research has explored the use of this compound in developing biomaterials for drug delivery systems. Its chemical properties allow for the creation of films and coatings that can be utilized in controlled drug release applications, enhancing the effectiveness of therapeutic agents.

Biological Properties

Inhibition of Enzymatic Activity

Studies have highlighted the compound's ability to inhibit key enzymes involved in disease processes. For instance, it has shown strong inhibitory activity against urease and acetylcholinesterase, making it relevant for treating conditions like peptic ulcers and Alzheimer's disease .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that modifications to the piperidine moiety can significantly influence the biological activity of related compounds. For example, derivatives with varying substituents on the phenyl ring exhibited differing potencies against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating that careful structural modifications can optimize therapeutic efficacy .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| A | COX-2 Inhibition | 12 ± 3 | |

| B | Antiviral Activity | 14 ± 0 | |

| C | Acetylcholinesterase Inhibition | 0.63 ± 0.001 | |

| D | Urease Inhibition | 2.14 ± 0.003 |

Table 2: Applications in Materials Science

| Application | Description | Potential Benefits |

|---|---|---|

| Drug Delivery Systems | Films and coatings from derivatives | Controlled release, enhanced bioavailability |

| Standard Reference Materials | Used for analytical calibration methods | Improved accuracy in HPLC, GC, MS methods |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-Bromophenyl)-2-(piperidin-1-yl)acetic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling 4-bromophenylacetic acid derivatives with piperidine via nucleophilic substitution or condensation reactions. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

- Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (>98%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Core Techniques :

- NMR : 1H and 13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .

- IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm−1) and C-Br bonds (~550–600 cm−1) .

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 338.2) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Solubility : Use shake-flask method in solvents (e.g., DMSO for stock solutions; aqueous buffers adjusted to pH 4–7 for biological assays) .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

- Approach :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in piperidine substitutions .

- Machine Learning : Train models on existing reaction databases to recommend solvent/catalyst combinations for novel analogs .

Q. What strategies address contradictions in biological activity data across studies?

- Case Study : If one study reports anti-inflammatory activity (IC50 = 10 μM) while another shows no effect:

- Re-evaluate Assay Conditions : Check cell line viability (e.g., RAW 264.7 vs. THP-1), LPS concentration, and compound solubility .

- Metabolite Analysis : Use LC-MS to detect instability or active metabolites in cell culture media .

Q. How can researchers design experiments to probe the compound’s mechanism of action in neurological targets?

- In Silico Screening : Dock the compound into GABAA or NMDA receptor models (PDB IDs: 6HUP, 7EKO) to identify binding pockets .

- Functional Assays :

- Electrophysiology : Patch-clamp recordings on neuronal cells to measure ion channel modulation .

- Calcium Imaging : Monitor intracellular Ca2+ flux in response to compound exposure .

Q. What methods validate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Protocol :

Properties

Molecular Formula |

C13H16BrNO2 |

|---|---|

Molecular Weight |

298.18 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2-piperidin-1-ylacetic acid |

InChI |

InChI=1S/C13H16BrNO2/c14-11-6-4-10(5-7-11)12(13(16)17)15-8-2-1-3-9-15/h4-7,12H,1-3,8-9H2,(H,16,17) |

InChI Key |

JZWKFZBRDNWZHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=C(C=C2)Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.